24, 25-Dihydroxy VD2

描述

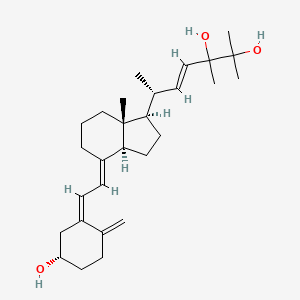

24,25-二羟基维生素D2是维生素D2(也称为麦角钙化醇)的羟基化代谢产物。该化合物是维生素D的合成类似物,在调节体内钙和磷的代谢中起作用。 它通过在第24位和第25位对维生素D2进行羟基化形成,从而产生一种结构类似于其他羟基化形式的维生素D(例如1,25-二羟基维生素D3)的化合物 .

准备方法

合成路线和反应条件: 24,25-二羟基维生素D2的合成通常涉及维生素D2的羟基化。此过程可以通过各种化学反应来实现,包括使用特定的羟基化剂和催化剂。 一种常见的方法是使用高效液相色谱 (HPLC) 来分离和纯化羟基化产物 .

工业生产方法: 在工业环境中,24,25-二羟基维生素D2的生产可能涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。 该过程通常包括使用先进的色谱技术和质谱法来监测和控制最终产品的质量 .

化学反应分析

反应类型: 24,25-二羟基维生素D2会发生各种化学反应,包括氧化、还原和取代反应。这些反应对其代谢和生物活性至关重要。

常见试剂和条件:

氧化: 常见的氧化剂,如高锰酸钾或三氧化铬,可用于氧化24,25-二羟基维生素D2。

还原: 还原剂,如硼氢化钠或氢化铝锂,用于还原该化合物。

取代: 取代反应可能涉及使用卤化剂或其他亲核试剂来引入新的官能团。

主要生成产物: 这些反应生成的主要产物包括24,25-二羟基维生素D2的各种羟基化和氧化衍生物,它们可能具有不同的生物活性及应用 .

科学研究应用

Role in Vitamin D Metabolism

24,25(OH)₂D is primarily recognized as a catabolite of 25-hydroxyvitamin D (25(OH)D), which is the main circulating form of vitamin D. Its measurement has been proposed as a method to better understand vitamin D metabolism and deficiency states:

- Vitamin D Metabolite Ratio (VMR) : The ratio of 24,25(OH)₂D to 25(OH)D is known as the Vitamin D Metabolite Ratio (VMR). Research indicates that this ratio can provide insights into vitamin D metabolism and may help differentiate between various conditions such as vitamin D deficiency and intoxication .

- CYP24A1 Enzyme Activity : The production of 24,25(OH)₂D is regulated by the enzyme CYP24A1, which is influenced by vitamin D receptor activity. In cases of vitamin D deficiency, CYP24A1 activity is downregulated, leading to altered levels of 24,25(OH)₂D .

Clinical Implications

The clinical significance of 24,25(OH)₂D has been explored in various health conditions:

- Bone Health : Studies have shown that 24,25(OH)₂D concentrations correlate with bone mineral density (BMD) and fracture risk. For instance, lower levels of 24,25(OH)₂D have been associated with increased risk of secondary hyperparathyroidism and mortality in chronic kidney disease (CKD) patients .

- Chronic Kidney Disease : In CKD patients, stagnant vitamin D metabolism is characterized by decreased production of both active forms of vitamin D and catabolites like 24,25(OH)₂D. This relationship indicates that measuring 24,25(OH)₂D could be beneficial in assessing the severity of vitamin D metabolism dysfunction in these patients .

Biomarker Potential

Given its metabolic role and correlation with other biomarkers, 24,25(OH)₂D has potential as a diagnostic tool:

- Functional Vitamin D Deficiency : The isolated measurement of 24,25(OH)₂D may not add clinical value beyond that provided by 25(OH)D; however, when used in conjunction with 25(OH)D measurements to calculate VMR, it can help identify functional vitamin D deficiency .

- Population Variability : Research has indicated differences in 24,25(OH)₂D concentrations among different racial groups. For example, lower mean concentrations were observed in African American subjects compared to Caucasians . Understanding these differences is crucial for tailoring treatment and supplementation strategies.

Analytical Performance Specifications

Recent studies have established analytical performance specifications for measuring 24,25(OH)₂D:

- A collaborative effort among European laboratories has led to the development of standardized methods for quantifying this metabolite using liquid chromatography coupled with mass spectrometry (LC-MS/MS). This standardization aims to enhance the accuracy and reliability of test results across different clinical settings .

作用机制

24,25-二羟基维生素D2的作用机制涉及其与体内的特定受体和酶相互作用。据信,它通过调节钙和磷的稳态来发挥作用。该化合物与维生素D受体 (VDR) 结合,然后与类视黄醇X受体 (RXR) 形成复合物。 这种复合物充当转录因子,调节参与钙和磷代谢的基因的表达 .

类似化合物:

1,25-二羟基维生素D3: 维生素D3的活性形式,以其对钙和磷代谢的强烈影响而闻名。

25-羟基维生素D2: 24,25-二羟基维生素D2的前体,参与维生素D代谢的初始步骤。

24,25-二羟基维生素D3: 维生素D3的羟基化形式,其结构和功能与24,25-二羟基维生素D2相似.

独特之处: 24,25-二羟基维生素D2在其特定的羟基化模式方面是独一无二的,这使其与其他羟基化形式的维生素D区别开来。 这种独特的结构可能会赋予特定生物活性及治疗潜力,这些活性及潜力与其他维生素D代谢物不同 .

相似化合物的比较

1,25-Dihydroxy vitamin D3: The active form of vitamin D3, known for its potent effects on calcium and phosphate metabolism.

25-Hydroxy vitamin D2: A precursor to 24,25-Dihydroxy vitamin D2, involved in the initial steps of vitamin D metabolism.

24,25-Dihydroxy vitamin D3: A hydroxylated form of vitamin D3, similar in structure and function to 24,25-Dihydroxy vitamin D2.

Uniqueness: 24,25-Dihydroxy vitamin D2 is unique in its specific hydroxylation pattern, which distinguishes it from other hydroxylated forms of vitamin D. This unique structure may confer specific biological activities and therapeutic potential that are distinct from other vitamin D metabolites .

生物活性

24,25-Dihydroxy Vitamin D2 (24,25(OH)2D2) is a hydroxylated metabolite of vitamin D2 (ergocalciferol), playing a crucial role in calcium and phosphate metabolism. This compound is synthesized in the liver through the hydroxylation of 25-hydroxyvitamin D (25(OH)D) at the 24th and 25th positions. It is structurally similar to other active forms of vitamin D, particularly 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), which is known for its significant biological activity.

Target Enzymes

The primary target of 24,25(OH)2D2 is the cytochrome P450 enzyme, specifically 25-hydroxyvitamin D-24-hydroxylase (24-OHase). This enzyme catalyzes the hydroxylation process, leading to the production of inactive metabolites from active vitamin D forms.

Biochemical Pathways

The metabolic pathway involving 24,25(OH)2D2 includes:

- Hydroxylation at carbons 24 and 23.

- Cleavage at the C-23/C-24 bond.

- Subsequent oxidation to form calcitroic acid.

These reactions contribute to the regulation of calcium and phosphorus homeostasis in the body, impacting various physiological processes.

Cellular Effects

24,25(OH)2D2 has been shown to influence several cellular processes:

- Calcium Absorption : Enhances intestinal absorption of calcium.

- Bone Resorption : Mobilizes calcium from bones.

- Renal Function : Aids in renal reabsorption of calcium and phosphate.

Pharmacokinetics

The pharmacokinetics of 24,25(OH)2D2 involves its formation from 25(OH)D primarily in the liver. The compound has a relatively short half-life and is present in low concentrations in serum.

Clinical Implications

Research indicates that low levels of 24,25(OH)2D2 are associated with various health issues, including chronic kidney disease (CKD) and secondary hyperparathyroidism. A study demonstrated that patients with CKD and low serum levels of this metabolite had an increased risk of mortality (hazard ratio 1.60 for levels below the median) .

Clinical Studies

- Study on CKD Patients :

-

Association with Bone Health :

- Low levels were linked to poor bone health outcomes in patients with osteoporosis and other metabolic bone diseases.

Comparative Analysis

A comparative study evaluated the biological activity of various vitamin D analogs, including 24,25(OH)2D2 against other forms like 1,25(OH)2D3. The findings suggested that while it has some regulatory effects on calcium metabolism, its potency is lower compared to more active forms .

Data Table: Biological Activity Summary

属性

IUPAC Name |

(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQZNMKGFTMQE-LLWYEHBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735363 | |

| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58050-55-8 | |

| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the research presented in this paper regarding 24,25-Dihydroxy Vitamin D2?

A1: This paper [] focuses on the isolation and identification of 24,25-Dihydroxy Vitamin D2 using a specific technique: perfusion of rat kidneys. While the paper doesn't delve into the detailed properties and functions of this compound, it highlights the successful isolation and identification of this vitamin D2 metabolite using a biological model. This isolation paved the way for further research into its metabolic pathways and potential biological roles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。